molecular formula C11H22O2Si B14514758 1-[2-(Trimethylsilyl)oxiran-2-yl]cyclohexan-1-ol CAS No. 63429-73-2

1-[2-(Trimethylsilyl)oxiran-2-yl]cyclohexan-1-ol

Cat. No.: B14514758
CAS No.: 63429-73-2
M. Wt: 214.38 g/mol
InChI Key: PPZPZVBYIAYHSV-UHFFFAOYSA-N
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Description

1-[2-(Trimethylsilyl)oxiran-2-yl]cyclohexan-1-ol is a chemical compound characterized by the presence of a trimethylsilyl group attached to an oxirane ring, which is further bonded to a cyclohexanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Trimethylsilyl)oxiran-2-yl]cyclohexan-1-ol typically involves the reaction of cyclohexanone with trimethylsilyl chloride in the presence of a base such as lithium diisopropylamide (LDA). The reaction proceeds through the formation of an intermediate, which is then treated with an oxidizing agent to form the desired oxirane ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Trimethylsilyl)oxiran-2-yl]cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be employed to remove the trimethylsilyl group.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexanediol.

Scientific Research Applications

1-[2-(Trimethylsilyl)oxiran-2-yl]cyclohexan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(Trimethylsilyl)oxiran-2-yl]cyclohexan-1-ol involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The trimethylsilyl group can act as a protecting group, enhancing the compound’s stability and reactivity under specific conditions .

Comparison with Similar Compounds

    2-(Trimethylsilyl)cyclohexan-1-ol: Similar structure but lacks the oxirane ring.

    Cyclohexanone: A simpler ketone without the trimethylsilyl and oxirane functionalities.

    Trimethylsilyl chloride: Used as a reagent in the synthesis of the target compound.

Uniqueness: 1-[2-(Trimethylsilyl)oxiran-2-yl]cyclohexan-1-ol is unique due to the presence of both the trimethylsilyl group and the oxirane ring, which confer distinct reactivity and stability properties. This combination makes it a valuable intermediate in organic synthesis and various research applications .

Properties

CAS No.

63429-73-2

Molecular Formula

C11H22O2Si

Molecular Weight

214.38 g/mol

IUPAC Name

1-(2-trimethylsilyloxiran-2-yl)cyclohexan-1-ol

InChI

InChI=1S/C11H22O2Si/c1-14(2,3)11(9-13-11)10(12)7-5-4-6-8-10/h12H,4-9H2,1-3H3

InChI Key

PPZPZVBYIAYHSV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1(CO1)C2(CCCCC2)O

Origin of Product

United States

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